molecular formula C16H16FN3O2S B4518170 6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone

6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone

Cat. No.: B4518170
M. Wt: 333.4 g/mol
InChI Key: QRIJHZGBMJCOMR-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H16FN3O2S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.09472610 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

The compound has been studied for its potential in antimicrobial and antifungal applications. Tiwari et al. (2018) reported the synthesis of various derivatives of pyridazinone and evaluated their in vitro antifungal and antibacterial activity. They found that certain compounds with specific groups exhibited potent antibacterial and antifungal properties, demonstrating the compound's relevance in antimicrobial research (Tiwari et al., 2018).

Drug Discovery and Synthesis

Pattison et al. (2009) discussed the use of pyridazinone as a scaffold for the synthesis of various disubstituted and ring-fused pyridazinone systems. This indicates its utility in the drug discovery process, especially in the creation of polyfunctional systems with potential therapeutic applications (Pattison et al., 2009).

Antinociceptive Activity

Gökçe et al. (2001) synthesized a series of pyridazinone derivatives to evaluate their antinociceptive activity. Their findings highlight the compound's potential in pain management research, particularly in the development of new analgesic drugs (Gökçe et al., 2001).

Antitumor Applications

Jin et al. (2015) explored the use of pyridazinone derivatives in developing an injectable formulation for hydrophobic antitumor candidates. This study underscores the compound's potential in cancer treatment, particularly in enhancing the delivery of hydrophobic antitumor drugs (Jin et al., 2015).

Antioxidant Activity

Mehvish and Kumar (2022) synthesized new pyridazinone derivatives and demonstrated their antioxidant activity. Their research provides insights into the potential of these compounds in combating oxidative stress, which is implicated in various diseases (Mehvish & Kumar, 2022).

Solubility and Thermodynamics

Imran et al. (2017) studied the solubility and thermodynamics of pyridazinone derivatives. Understanding the solubility and thermodynamic behavior of these compounds is crucial for their formulation and delivery in pharmaceutical applications (Imran et al., 2017).

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIJHZGBMJCOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone
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6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone
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6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone
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6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone
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6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone
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6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone

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